Product packaging for Ethyl 2-fluoro-4-hydroxybenzoate(Cat. No.:CAS No. 217978-01-3)

Ethyl 2-fluoro-4-hydroxybenzoate

Cat. No.: B1344250
CAS No.: 217978-01-3
M. Wt: 184.16 g/mol
InChI Key: MWKPJOZJIAQHTB-UHFFFAOYSA-N
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Description

Ethyl 2-fluoro-4-hydroxybenzoate (CAS 217978-01-3) is a high-purity benzoate ester derivative offered with a guaranteed purity of ≥98% . This compound is characterized by its molecular formula of C₉H₉FO₃ and a molecular weight of 184.16 g/mol . It is supplied for research and further manufacturing applications only and is strictly not intended for direct human use . As a fluorinated and hydroxylated aromatic ester, it serves as a valuable synthetic intermediate in organic and medicinal chemistry. Related fluoro-hydroxybenzoate esters are utilized in the preparation of compounds with specific biological activity, such as inhibitors of enzymes like cytosolic phospholipase A2α, and in the synthesis of more complex heterocyclic systems . The compound should be stored sealed in a dry environment at 2-8°C to ensure stability . Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9FO3 B1344250 Ethyl 2-fluoro-4-hydroxybenzoate CAS No. 217978-01-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-fluoro-4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-2-13-9(12)7-4-3-6(11)5-8(7)10/h3-5,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWKPJOZJIAQHTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Utilization As a Core Scaffold:the Rigid, Fluorinated Phenyl Ring of Ethyl 2 Fluoro 4 Hydroxybenzoate Makes It an Ideal Core Structure for Developing New Classes of Molecules. Its Defined Substitution Pattern Allows for Systematic Exploration of Structure Activity Relationships Sar in Drug Discovery or Structure Property Relationships in Materials Science.ossila.comrsc.orgby Combining Modifications at Both the Hydroxyl and Ester Positions, Researchers Can Create Complex Architectures Tailored for Specific Applications, from Advanced Liquid Crystal Displays to Targeted Pharmaceuticals.nih.govresearchgate.netumd.edu

Data Tables

Table 1: Chemical and Physical Properties of Ethyl 2-fluoro-4-hydroxybenzoate

PropertyValueSource(s)
CAS Number 217978-01-3 echemi.com
Molecular Formula C₉H₉FO₃ echemi.com
Molecular Weight 184.16 g/mol echemi.com
Boiling Point 298.973 °C echemi.com
Flash Point 134.614 °C echemi.com
Density 1.257 g/cm³ echemi.com
Refractive Index 1.52 echemi.com
Vapor Pressure 0.001 mmHg at 25°C echemi.com
Hydrogen Bond Donor Count 1 echemi.com
Hydrogen Bond Acceptor Count 4 echemi.com

Computational and Theoretical Chemistry Studies

Conformational Analysis

While specific computational studies on the conformational landscape of this compound are not extensively available in the current body of scientific literature, a detailed understanding can be extrapolated from theoretical studies on structurally related molecules, such as 2-fluorobenzoic acid and various ethyl benzoate esters. The conformational preferences of this compound are primarily determined by the rotational freedom around three key single bonds: the C(ring)–C(ester) bond, the C–O bond of the ester group, and the C(ring)–O bond of the hydroxyl group.

Based on analogous systems, the molecule is expected to exhibit several conformers arising from the relative orientations of the ester and hydroxyl groups. The presence of the fluorine atom ortho to the ester group introduces significant electronic and steric influences that dictate the most stable conformations.

Theoretical calculations on 2-fluorobenzoic acid have identified four main conformers, categorized by the orientation of the carboxylic acid group (cis or trans) relative to the ortho fluorine atom. nih.gov By analogy, similar conformational isomers are expected for this compound, centered around the rotation of the ester group.

The primary conformers can be described by the dihedral angle of the C–C–O=O moiety. The cis and trans configurations of the ester group relative to the benzene (B151609) ring are of particular interest. In the cis form, the carbonyl oxygen of the ester group is oriented towards the fluorine atom, whereas in the trans form, it is directed away.

Furthermore, the orientation of the ethyl group in the ester function and the hydrogen of the hydroxyl group also contribute to the conformational complexity. The ethyl group itself can adopt different orientations, though the barrier to rotation is generally low in ethyl esters.

Intramolecular hydrogen bonding is a critical factor in determining the relative stability of the conformers. Specifically, an O-H···F hydrogen bond can form between the hydroxyl group and the ortho-fluorine atom in certain conformations. Additionally, weaker C-H···O interactions between the ethyl group and the carbonyl oxygen can also play a role in stabilizing particular geometries.

The table below outlines the plausible conformers of this compound based on the analysis of related compounds. The relative energies are qualitative predictions based on the expected stabilizing and destabilizing interactions.

Table 1: Plausible Conformers of this compound
ConformerEster OrientationKey Intramolecular InteractionsExpected Relative Stability
Cis-IC=O oriented towards FPotential for O-H···O=C hydrogen bond (if hydroxyl H is oriented towards ester)Likely a low energy conformer
Cis-IIC=O oriented towards FPotential for O-H···F hydrogen bond (if hydroxyl H is oriented towards F)Potentially the most stable conformer
Trans-IC=O oriented away from FRepulsive interaction between C=O and ortho C-HLikely a higher energy conformer
Trans-IIC=O oriented away from FPotential for O-H···O(ethyl) interactionIntermediate to high energy

It is important to note that the actual energy differences and rotational barriers would need to be quantified through specific high-level computational chemistry studies, such as Density Functional Theory (DFT) calculations, on this compound itself. Such studies would provide precise geometric parameters, rotational energy barriers, and the relative populations of each conformer at thermal equilibrium.

Chemical Reactivity and Derivatization Strategies

Nucleophilic Substitution Reactions on the Aromatic Ring

The aromatic ring of Ethyl 2-fluoro-4-hydroxybenzoate is susceptible to nucleophilic aromatic substitution (SNAr) reactions. In these reactions, a nucleophile replaces a leaving group on the aromatic ring. For SNAr to occur, the aromatic ring typically needs to be activated by electron-withdrawing groups positioned ortho or para to the leaving group. nih.gov

In the case of this compound, the fluorine atom can act as a leaving group. The reactivity of the ring towards nucleophilic attack is influenced by the electronic effects of the substituents. The ester group (-COOEt) is an electron-withdrawing group, which can activate the ring for nucleophilic attack, particularly at the ortho and para positions. The hydroxyl group (-OH) is generally an activating group for electrophilic aromatic substitution, but its effect in nucleophilic substitution can be more complex.

The mechanism of SNAr reactions usually involves two steps: the addition of the nucleophile to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity. youtube.com The rate of these reactions is often dependent on the stability of the Meisenheimer intermediate.

Reactions Involving the Hydroxyl Group

The phenolic hydroxyl group in this compound is a key site for derivatization.

The hydroxyl group can undergo etherification to form ethers. For instance, the reaction of this compound with an alkyl halide in the presence of a base can yield the corresponding ether derivative. An example of a related compound is 4-ethyl-2-fluoro-1-methoxybenzene. nih.gov

Esterification of the phenolic hydroxyl group is another common transformation. This can be achieved by reacting the compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base.

Reactions at the Ester Moiety

The ethyl ester group of the molecule provides another avenue for chemical modification.

Transesterification involves the reaction of an ester with an alcohol to produce a different ester. In the case of this compound, reacting it with a different alcohol in the presence of an acid or base catalyst would result in the exchange of the ethyl group for the new alkyl group from the alcohol. This process is utilized in the synthesis of various parabens, which are esters of p-hydroxybenzoic acid. google.comymdb.ca

The ester group can be hydrolyzed back to the corresponding carboxylic acid, 2-fluoro-4-hydroxybenzoic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is typically an irreversible process that results in the formation of the carboxylate salt. masterorganicchemistry.com Subsequent acidification is required to obtain the free carboxylic acid. masterorganicchemistry.com The hydrolysis of parabens, which are structurally similar, has been studied in detail. For example, some bacteria are capable of hydrolyzing parabens to 4-hydroxybenzoic acid. nih.gov

The reaction of this compound with hydrazine (B178648) (N₂H₄) leads to the formation of the corresponding hydrazide, 2-fluoro-4-hydroxybenzohydrazide (B7900007). This reaction, known as hydrazinolysis, involves the nucleophilic attack of hydrazine on the ester's carbonyl carbon, leading to the displacement of the ethoxy group. jrespharm.com Hydrazides are valuable intermediates in the synthesis of various heterocyclic compounds and have been studied for their biological activities. jrespharm.comnih.gov The general synthesis of hydrazides from esters is a well-established method. jrespharm.com

Formation of Novel Derivatives for Research Applications

Synthesis of Schiff Base Derivatives

Schiff bases, characterized by an imine or azomethine (-C=N-) group, are a significant class of compounds synthesized from the condensation of a primary amine with a carbonyl compound. nih.govresearchgate.net In the context of this compound, the derived 2-fluoro-4-hydroxybenzohydrazide provides the necessary primary amine functionality (in the form of a hydrazide) to react with various aldehydes and ketones.

The general synthesis of Schiff base derivatives from 2-fluoro-4-hydroxybenzohydrazide involves the condensation reaction with a selected aldehyde or ketone. fip.org This reaction is typically carried out by refluxing equimolar amounts of the hydrazide and the carbonyl compound in a suitable solvent, such as ethanol (B145695), often with a catalytic amount of acid (e.g., glacial acetic acid). jrespharm.com The reaction progress can be monitored using thin-layer chromatography (TLC). chemmethod.com The resulting Schiff base precipitates upon cooling and can be purified by recrystallization. chemmethod.com

This method allows for the creation of a diverse library of Schiff bases by varying the structure of the aldehyde or ketone reactant. Aromatic aldehydes, including substituted benzaldehydes, are commonly used to introduce different functionalities to the final molecule. chemmethod.comresearchgate.net

Table 1: Examples of Aldehydes for Schiff Base Synthesis This table is for illustrative purposes and shows aldehydes that can be used to create a variety of Schiff base derivatives from 2-fluoro-4-hydroxybenzohydrazide.

Aldehyde NameChemical StructurePotential Substituent Effect
BenzaldehydeC₆H₅CHOUnsubstituted aromatic ring
4-NitrobenzaldehydeO₂NC₆H₄CHOElectron-withdrawing group
4-MethoxybenzaldehydeCH₃OC₆H₄CHOElectron-donating group
SalicylaldehydeHOC₆H₄CHOHydroxyl group for potential chelation
Furan-2-carbaldehydeC₄H₃OCHOHeterocyclic aromatic ring

Synthesis of Heterocyclic Compounds Incorporating the Benzoate (B1203000) Scaffold (e.g., Oxadiazoles)

The 1,3,4-oxadiazole (B1194373) ring is a privileged scaffold in medicinal chemistry, often used as a bioisostere for ester and amide groups. nih.gov The synthesis of 1,3,4-oxadiazole derivatives from this compound typically proceeds via the 2-fluoro-4-hydroxybenzohydrazide intermediate.

One common pathway to 1,3,4-oxadiazoles involves the cyclization of hydrazide-hydrazones (Schiff bases derived from hydrazides). In this multi-step synthesis, the 2-fluoro-4-hydroxybenzohydrazide is first condensed with an aromatic aldehyde to form a Schiff base, as described previously. This intermediate is then subjected to oxidative cyclization using a dehydrating agent like acetic anhydride. chemmethod.com Refluxing the Schiff base in acetic anhydride leads to the formation of the N-acetylated 1,3,4-oxadiazole ring. chemmethod.com This method is advantageous as it allows for the introduction of two different substituents onto the oxadiazole ring—one from the initial benzohydrazide (B10538) and the other from the aldehyde.

Alternatively, 2,5-disubstituted 1,3,4-oxadiazoles can be synthesized through a one-pot reaction. For instance, a method involves coupling acyl hydrazides with α-bromo nitroalkanes under mild, semi-aqueous conditions, which avoids the need for harsh dehydrating agents. nih.gov Another approach is the reaction of the hydrazide with an orthoester.

The general synthetic scheme is as follows:

Hydrazide Formation: this compound is converted to 2-fluoro-4-hydroxybenzohydrazide. jrespharm.com

Schiff Base Intermediate: The hydrazide is reacted with an aldehyde to form a hydrazone (Schiff base). chemmethod.com

Cyclization: The hydrazone is treated with a cyclizing/dehydrating agent such as acetic anhydride to yield the 1,3,4-oxadiazole derivative. chemmethod.com

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
2-fluoro-4-hydroxybenzohydrazide
Hydrazine hydrate
Ethanol
Glacial acetic acid
Acetic anhydride
Benzaldehyde
4-Nitrobenzaldehyde
4-Methoxybenzaldehyde
Salicylaldehyde
Furan-2-carbaldehyde

Exploration of Biological Activities and Mechanistic Insights in Vitro and Pre Clinical Focus

Enzyme Inhibition Studies

The structural characteristics of Ethyl 2-fluoro-4-hydroxybenzoate, particularly the presence of a hydroxyl group and a fluorine atom on the benzene (B151609) ring, suggest its potential to interact with various enzymes.

Interaction with Flavoproteins (e.g., p-Hydroxybenzoate Hydroxylase)

While direct enzymatic studies on this compound are not extensively documented, the interaction of its parent structures with flavoproteins such as p-Hydroxybenzoate Hydroxylase (PHBH) provides a basis for understanding its potential behavior. PHBH is a flavoprotein that catalyzes the hydroxylation of p-hydroxybenzoate to 3,4-dihydroxybenzoate. ebi.ac.uk The catalytic cycle of PHBH involves the binding of the substrate, reduction of the FAD cofactor by NADPH, and subsequent reaction with molecular oxygen to form a flavin hydroperoxide that acts as the hydroxylating agent. nih.govnih.gov The active site of PHBH is designed to shield this reactive intermediate from the solvent. nih.govnih.gov

The introduction of a fluorine atom at the 2-position of the p-hydroxybenzoate scaffold, as in this compound, could influence its binding and reactivity within the PHBH active site. Halogenated benzoates have been shown to interact with microbial systems, with varying effects depending on the halogen present. For instance, fluorinated and chlorinated benzoates were found to be ineffective at priming PCB dechlorination by microorganisms, whereas brominated and iodinated benzoates initiated this activity. osti.gov This suggests that the nature of the halogen significantly impacts the compound's interaction with bacterial enzymes. In the context of PHBH, the electronegativity and size of the fluorine atom in this compound would likely alter the electronic properties of the aromatic ring and its interactions with active site residues.

Evaluation as a Potential Enzyme Modulator

The potential for this compound to act as an enzyme modulator extends beyond flavoproteins. The diverse biological activities reported for structurally similar hydroxycoumarin and benzoic acid derivatives suggest a broader inhibitory potential. For example, certain 4-hydroxycoumarin (B602359) derivatives have shown inhibitory activity against carbonic anhydrase-II. researchgate.netscielo.br Given the structural similarities, it is plausible that this compound could modulate the activity of various enzymes, although specific screening would be required to confirm this.

Protein-Ligand Interaction Analysis

The binding of a ligand to a protein is governed by a complex interplay of non-covalent interactions. For this compound, both hydrogen and halogen bonding are expected to play crucial roles.

Halogen Bonding Interactions

The fluorine atom in this compound introduces the possibility of halogen bonding. While fluorine is the least polarizable of the halogens, it can still participate in favorable interactions with proteins. nih.gov These interactions, often referred to as "fluorine bonding," can play a significant role in the binding of fluorinated ligands. nih.gov Computational studies have shown that fluorine bonding can be essential for protein-ligand binding, even if the individual bond strength is modest. nih.gov The presence of the fluorine atom can also influence the conformational entropy of the ligand and disrupt water networks in the binding site, which can have a favorable impact on binding affinity. nih.gov

Investigation of Anti-inflammatory Mechanisms (In Vitro Models)

Derivatives of benzoic acid have been investigated for their anti-inflammatory properties. In vitro studies on structurally related compounds provide insights into the potential anti-inflammatory mechanisms of this compound.

For instance, Ethyl 3,4,5-trihydroxybenzoate (B8703473) (ethyl gallate) has demonstrated notable anti-inflammatory activity in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cell lines by inhibiting the cyclooxygenase-2 (COX-2) enzyme. phcog.com Similarly, other simple phenolic acid derivatives of hydroxybenzoic and gallic acids have been shown to exert anti-inflammatory effects by reducing the production of pro-inflammatory mediators like prostaglandin (B15479496) E2 (PGE2) and interleukin-6 (IL-6) in LPS-stimulated cells. nih.gov

It is hypothesized that this compound may exert anti-inflammatory effects through similar mechanisms, such as the inhibition of key inflammatory enzymes like COX-2 and the suppression of pro-inflammatory cytokine production. The fluorine substitution could potentially enhance its potency or alter its selectivity towards specific inflammatory targets. However, direct experimental evidence is needed to validate these potential anti-inflammatory properties.

Compound/ExtractAssayTarget/Cell LineResults (IC50 or % Inhibition)Reference
Ethyl 3,4,5-trihydroxybenzoateCOX-2 InhibitionRAW 264.7 cellsShowed notable inhibition phcog.com
Gallic AcidPGE2 and IL-6 production, COX-2 expressionRAW 264.7 cellsInhibitory effects observed nih.gov
Ethyl acetate (B1210297) soluble proanthocyanidinsOxidative burst assay-IC50 = 10.31 ± 1.11 μg/mL nih.gov
Eucalyptus radiata extractProtein denaturation inhibition-85% inhibition at 250 µg/mL mdpi.com

Assessment of Antimicrobial Properties (In Vitro Studies)

Following a comprehensive review of available scientific literature, no specific in vitro studies detailing the antimicrobial properties of this compound were identified. Research databases and scientific publications did not yield data on the minimum inhibitory concentration (MIC) or other measures of antimicrobial efficacy for this specific compound against various strains of bacteria or fungi.

While the broader class of compounds to which this compound belongs, known as parabens (esters of 4-hydroxybenzoic acid), has been the subject of numerous antimicrobial studies, this specific fluorinated analog does not appear to have been individually assessed or reported in the reviewed literature. nih.govnih.govnih.gov General findings for non-fluorinated parabens indicate that their antimicrobial activity tends to increase with the length of the alkyl chain. nih.gov However, without direct experimental data for this compound, its specific antimicrobial profile remains uncharacterized.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatography is the cornerstone for separating and analyzing components within a mixture. For Ethyl 2-fluoro-4-hydroxybenzoate, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) serve as primary analytical tools.

HPLC is a powerful and widely used technique for the analysis of non-volatile or thermally sensitive compounds like this compound. nih.gov A reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach for parabens and their analogs. oup.com The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity. nih.gov

Methods for the simultaneous determination of various parabens, such as methylparaben, ethylparaben, and propylparaben, have been extensively developed and validated. nih.govoup.com These methods can be readily adapted for this compound. The introduction of a fluorine atom may slightly alter the compound's polarity and retention time compared to its non-fluorinated counterpart, ethylparaben, but the fundamental chromatographic principles remain the same.

A typical HPLC method would utilize a C8 or C18 stationary phase, which separates compounds based on their hydrophobicity. nih.goviomcworld.org The mobile phase often consists of a mixture of an aqueous component (like water with an acid modifier such as formic or orthophosphoric acid to control pH) and an organic solvent (like acetonitrile (B52724) or methanol). nih.govnih.gov Detection is commonly performed using a UV detector, as the benzene (B151609) ring in the molecule provides strong chromophoric activity, typically around 254-258 nm. nih.goviomcworld.org

Table 1: Representative HPLC Method Parameters for Analysis of Ethylparaben (Adaptable for this compound)

ParameterConditionSource
Column Lichrosorb C8 (150x4.6 mm, 5 µm) nih.gov
Mobile Phase Acetonitrile/Tetrahydrofuran/Water (21:13:66, v/v/v), pH 3.0 nih.gov
Elution Mode Isocratic nih.gov
Flow Rate 1.0 mL/min nih.gov
Detector UV at 258 nm nih.gov
Injection Volume 10 µL nih.gov
Column Temperature Ambient nih.gov

This validated method demonstrates good accuracy and precision, making it suitable for routine quality control analysis of products containing parabens. nih.gov

Gas Chromatography (GC) is another powerful technique, particularly for volatile and semi-volatile compounds. While parabens have relatively low volatility, GC analysis is feasible and has been successfully applied for their determination. nih.govnih.gov An isothermal GC method using a packed column (like SE-30) and a flame-ionization detector (FID) has been developed for the simultaneous assay of several 4-hydroxybenzoate (B8730719) esters. nih.gov

More advanced methods utilize capillary columns (e.g., HP-5) and mass spectrometric detection (GC-MS), which provides higher sensitivity and structural confirmation. nih.govresearchgate.net A rapid GC-MS/MS method has been developed for quantifying parabens in personal care products without the need for derivatization, demonstrating high sensitivity and recovery. nih.gov For this compound, GC can be used to assess purity and quantify its presence, often following an extraction step from a sample matrix.

Table 2: Typical Gas Chromatography Method Parameters for Paraben Analysis

ParameterConditionSource
Instrument Gas Chromatograph with FID or MS detector nih.govresearchgate.net
Column HP-5 fused silica (B1680970) capillary column (30 m × 0.32 mm) researchgate.net
Carrier Gas Helium or Nitrogen
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS) nih.govresearchgate.net
Injection Mode Split/Splitless
Temperature Program Optimized gradient (e.g., initial temp hold, ramp to final temp)

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, offer enhanced specificity and sensitivity, making them indispensable for complex analyses.

Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) is a state-of-the-art technique for detecting trace levels of contaminants and identifying their metabolites in complex environmental and biological matrices. This approach is highly valuable for studying the fate of compounds like this compound in non-human systems.

A study utilizing LC-HRMS (specifically with a Q-Exactive Orbitrap mass spectrometer) successfully evaluated the presence of parabens and their primary degradation product, 4-hydroxybenzoic acid (pHBA), in fish and bivalve samples. nih.govresearchgate.net The method demonstrated excellent sensitivity, with limits of detection (LOD) in the low ng/g range. nih.gov In these studies, methylparaben was frequently detected, and the metabolite pHBA was also observed. nih.gov Similar methodologies could be applied to trace the presence of this compound and its potential metabolites, such as 2-fluoro-4-hydroxybenzoic acid, in environmental samples like soil, sediment, and aquatic organisms. researchgate.net The high resolving power of HRMS allows for the accurate determination of elemental composition, which is crucial for the confident identification of the parent compound and its transformation products. researchgate.net

Derivatization for Enhanced Analytical Detection

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis. For GC analysis, the polarity and low volatility of parabens can be problematic. univ.kiev.ua Derivatization addresses this by converting them into less polar and more volatile compounds, leading to better chromatographic peak shape and sensitivity. univ.kiev.ua

A common strategy is in-situ acylation using reagents like propionic or acetic anhydride (B1165640). univ.kiev.ua One study developed a dispersive liquid-liquid microextraction method that incorporated in-situ derivatization with propionic anhydride for the GC-FID analysis of parabens in water samples. researchgate.netuniv.kiev.ua This process converts the polar hydroxyl group on the benzene ring into a nonpolar propyl ester, significantly improving its gas chromatographic properties. The derivatization is rapid, typically reaching completion within minutes at an optimal pH of 8.0-9.0. univ.kiev.ua This approach successfully lowered the limits of detection by a factor of three to nine compared to the analysis of underivatized parabens. univ.kiev.ua Such a derivatization strategy would be highly effective for the trace analysis of this compound using GC-MS.

Potential Research Applications Non Clinical

Role as a Synthetic Building Block for Complex Organic Molecules

Ethyl 2-fluoro-4-hydroxybenzoate serves as a valuable building block in multi-step organic synthesis. Its parent molecule, 2-fluoro-4-hydroxybenzoic acid, is recognized as a versatile, fluorinated building block for creating more complex molecules. ossila.com The primary role of the ethyl ester in this compound is to act as a protecting group for the carboxylic acid functionality. This protection is a common strategy in synthesis, preventing the acidic proton and carboxyl group from interfering with reactions intended for other parts of the molecule, such as the hydroxyl group.

The synthesis of the ethyl ester from 2-fluoro-4-hydroxybenzoic acid is a straightforward esterification process, for example, by reacting the acid with ethyl iodide in the presence of a base. prepchem.com Once the desired modifications are made to other parts of the molecule, the ethyl ester can be hydrolyzed back to a carboxylic acid under basic or acidic conditions. The multiple reactive sites on the ring—the hydroxyl group and the positions on the aromatic ring activated by the fluorine and hydroxyl substituents—allow for a wide range of subsequent chemical transformations. ossila.com

Intermediate in Pharmaceutical and Agrochemical Research (Pre-cursors, Scaffold)

The fluorinated 4-hydroxybenzoic acid scaffold is a key intermediate in both pharmaceutical and agrochemical research. The strategic inclusion of fluorine in drug candidates is a widely used technique in medicinal chemistry to enhance critical properties such as metabolic stability, membrane permeability, and binding affinity to target proteins. nih.govnih.gov

Key Research Applications:

Pharmaceuticals: The parent compound, 2-fluoro-4-hydroxybenzoic acid, is used as an intermediate in the synthesis of potential anti-inflammatory and analgesic drugs. chemimpex.com It has also been utilized as a precursor in the development of dual aromatase-sulfatase inhibitors, which are investigated for applications in oncology. ossila.com

Agrochemicals: In agricultural science, 2-fluoro-4-hydroxybenzoic acid is a component in the formulation of herbicides and pesticides. chemimpex.com The fluorine atom can enhance the efficacy and selectivity of these active ingredients. Research into related structures has shown that amides derived from a 2-fluoro-4-hydroxyphenyl scaffold can exhibit antifungal properties, highlighting the potential of this molecular framework in developing new crop protection agents. nih.gov

The role of this compound in this context is that of a direct precursor or protected intermediate, facilitating the synthesis of these more complex active molecules.

Utility in Biochemical Assays and Biological Probe Development

While not a direct assay reagent itself, this compound belongs to a class of compounds essential for developing sophisticated research tools. Its parent acid has been used in the synthesis of an immunoadjuvant with polyphosphorzene for cancer immunotherapy research, demonstrating the utility of this scaffold in creating biologically active conjugates. ossila.com

Fluorinated molecules are of significant interest in the development of probes for diagnostic imaging. Specifically, the incorporation of the positron-emitting isotope Fluorine-18 (¹⁸F) into organic molecules is the basis for Positron Emission Tomography (PET) scanning, a critical tool in clinical diagnostics and medical research. mdpi.com Although direct application of this compound for this purpose is not documented, its structure represents a scaffold that could be adapted for the synthesis of ¹⁸F-labeled biological probes.

Furthermore, fundamental research into the conformational dynamics of 2-fluoro-4-hydroxybenzoic acid, where laser irradiation is used to switch the molecule between different shapes, provides insights that could be applied to the design of molecular switches or environmentally sensitive probes. mdpi.com

Exploration in Material Science (e.g., Liquid Crystal Research)

The rigid, fluorinated structure of the this compound scaffold makes it and its parent acid highly relevant in material science.

Liquid Crystals: The para-positioning of the functional groups in 2-fluoro-4-hydroxybenzoic acid is considered a preferred arrangement for synthesizing mesogens, the core components of liquid crystals. ossila.com The presence of a lateral fluorine atom, as in this compound, is known to influence the phase behavior of liquid crystals, in some cases introducing an additional intercalated smectic phase. ossila.com Fluorinated liquid crystals are actively researched for advanced electro-optic applications that operate beyond the visible spectrum, such as in the infrared range for telecommunications and military technologies. nih.govresearchgate.net

High-Performance Polymers: The parent acid is also incorporated into polymer formulations to enhance key physical properties, such as improved thermal stability and mechanical strength. chemimpex.com

The data below summarizes research findings on liquid crystals containing related fluorinated benzoic acid structures.

Structural FeatureImpact on Material PropertiesPotential ApplicationReference
Para-positioned functional groupsPreferred geometry for synthesizing liquid crystal mesogens.Electro-optic displays and devices. ossila.com
Ortho-positioned fluorine atomCan introduce additional, organized smectic phases in liquid crystals.Advanced liquid crystal materials with specific phase behaviors. ossila.com
Fluorinated benzoate (B1203000) coreUseful for materials transparent in the infrared (IR) spectrum.IR-based technologies (e.g., laser steering, photonic sensors). nih.gov

Development of Reference Standards for Analytical Research

An analytical reference standard is a highly purified and well-characterized material used to calibrate analytical instruments, validate methods, and ensure the accuracy of measurements. While this compound is not currently listed as a formal certified reference standard, related compounds are widely used for this purpose.

For instance, its non-fluorinated analog, Ethyl 4-hydroxybenzoate (B8730719) (commonly known as Ethylparaben), is available as a pharmaceutical secondary standard and analytical standard. nih.gov Similarly, other fluorinated aromatic acids like 4-Fluorobenzoic Acid are sold as Organic Analytical Standards (OAS). alpharesources.com

The parent compound, 2-fluoro-4-hydroxybenzoic acid, is noted for its use as a reagent in analytical methods to help detect and quantify other substances, which requires it to be of high purity and possess well-defined properties. chemimpex.com This established use in analytics suggests that this compound, as a stable derivative, has the potential to be developed into a reference standard for methods involving the detection of fluorinated phenolic compounds.


Conclusion and Future Research Directions

Summary of Key Academic Contributions and Research Gaps

The primary academic contribution of Ethyl 2-fluoro-4-hydroxybenzoate lies not in its end-use applications, but in its role as a crucial synthetic intermediate. Its precursor, 2-fluoro-4-hydroxybenzoic acid, has been utilized in the synthesis of advanced materials and biologically relevant molecules. For instance, the para-positioning of the hydroxyl and carboxylic acid groups in the parent acid is favored for creating mesogens used in liquid crystals. ossila.com The ortho-fluoro substituent has been shown to influence the phase behavior of these materials, inducing additional intercalated smectic phases. ossila.com Furthermore, the 2-fluoro-4-hydroxybenzoic acid scaffold has been used to synthesize immunoadjuvants for cancer immunotherapy. ossila.com A detailed study using matrix-isolation infrared spectroscopy and near-IR laser irradiation has explored the 'local' and 'remote' conformational switching of the precursor acid, providing fundamental insights into its molecular dynamics. mdpi.com

The principal research gap is the scarcity of studies focused on the intrinsic biological or material properties of this compound itself. While it is commercially available, its utility has been overwhelmingly confined to being a passive building block. There is a notable lack of investigation into its own potential bioactivity, physicochemical properties beyond basic characterization, or direct application in materials. Its academic footprint is almost entirely as a precursor, leaving its individual potential largely uncharacterized and representing a significant opportunity for future research.

Emerging Methodologies and Techniques for Further Study

Future investigations into this compound and its derivatives would benefit immensely from the adoption of emerging synthesis and analysis technologies.

Synthesis: Traditional synthesis involves the esterification of 2-fluoro-4-hydroxybenzoic acid. However, modern advancements in aromatic fluorination offer more sophisticated and sustainable routes. numberanalytics.com These include:

Photocatalytic Fluorination: Using light to initiate fluorination reactions under mild conditions, offering high selectivity. numberanalytics.com

Electrochemical Fluorination: Employing an electrochemical cell as a reagent-free alternative to introduce fluorine, which is both scalable and reduces environmental impact. numberanalytics.com

Transition Metal-Catalyzed Fluorination: Utilizing catalysts to enhance reaction efficiency and specificity in C-F bond formation. numberanalytics.com

Analysis and Characterization: The analysis of fluorinated aromatics requires specialized techniques to fully elucidate their structure and behavior.

19F NMR Spectroscopy: This is a critical tool for assigning chemical shifts to specific fluorine atoms in multifluorinated compounds, with scaling factors at low levels of theory now enabling more accurate predictions. acs.org

Advanced Mass Spectrometry: Techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) and combustion ion-chromatography (CIC) are vital for the detection and quantification of fluorinated compounds, even at trace levels in complex environmental or biological matrices. nih.govnih.gov

Vibrational Spectroscopy: As demonstrated on its precursor, matrix-isolation infrared spectroscopy combined with selective laser irradiation can be used to study and manipulate specific molecular conformers, offering deep insight into structure-property relationships. mdpi.com

Prospective Avenues for Derivatization and Scaffold Utilization

The true potential of this compound lies in its use as a versatile scaffold for chemical derivatization. The molecule possesses three key sites for modification: the C4-hydroxyl group, the C1-ester group, and the aromatic ring itself.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 2-fluoro-4-hydroxybenzoate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves esterification of 2-fluoro-4-hydroxybenzoic acid with ethanol under acid catalysis. Key parameters include temperature control (60–80°C), use of anhydrous conditions to prevent hydrolysis, and stoichiometric ratios (1:1.2 acid-to-ethanol). Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) improves purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Spectroscopic Analysis :
  • ¹H/¹⁹F NMR : Confirm fluorine substitution patterns and ester group presence. For example, ¹⁹F NMR chemical shifts for fluorinated aromatic protons range between -110 to -120 ppm .
  • GC-MS : Monitor molecular ion peaks (m/z ~184 for the parent ion) and fragmentation patterns .
  • Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column (acetonitrile/water mobile phase) quantifies purity (>98% for research-grade samples) .

Q. What stability considerations are critical for storing and handling this compound?

  • Methodological Answer : The compound is sensitive to hydrolysis under alkaline conditions. Store in airtight containers at 2–8°C in the dark to prevent photodegradation. Conduct stability tests via accelerated aging (40°C/75% RH for 30 days) and monitor degradation by TLC or HPLC .

Advanced Research Questions

Q. How does this compound interact with microbial enzymes, and what experimental designs are suitable for studying its metabolic pathways?

  • Methodological Answer : Enzymatic oxidative decarboxylation by 4-hydroxybenzoate 1-hydroxylase produces 2-fluoro-1,4-dihydroxybenzene. Design assays using purified enzyme (e.g., from Pseudomonas spp.), ¹⁸O₂ isotopic labeling, and GC-MS to track oxygen incorporation (Fig. 3 in ). Control experiments should include non-fluorinated analogs to compare reaction kinetics .

Q. What strategies are effective for synthesizing fluorinated analogs of this compound, and how do substituent positions affect bioactivity?

  • Methodological Answer :

  • Synthetic Strategy : Introduce additional fluorine atoms via electrophilic substitution (e.g., using Selectfluor®) or cross-coupling reactions (e.g., Suzuki-Miyaura for aryl-fluorine bonds) .
  • Bioactivity Analysis : Test analogs against microbial targets (e.g., E. coli). Fluorine at the para position enhances electron-withdrawing effects, altering binding affinity to cytochrome P450 enzymes .

Q. How can computational modeling predict the reactivity of this compound in novel reaction environments?

  • Methodological Answer : Use DFT calculations (B3LYP/6-311+G(d,p)) to model frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic attack. Compare with experimental data (e.g., regioselectivity in nitration reactions) to validate models .

Q. How should researchers resolve contradictions in spectroscopic data when characterizing fluorinated byproducts?

  • Methodological Answer :

  • Multi-Technique Validation : Combine ¹⁹F NMR (to identify fluorine environments) with X-ray crystallography (for absolute configuration).
  • Isotopic Labeling : Use ¹³C-labeled substrates to trace carbon skeleton rearrangements during degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.